An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethylcyclopropanecarboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethylcyclopropanecarboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the anticipated chemical properties of Ethyl 2-ethylcyclopropanecarboxylate. Due to the limited availability of direct experimental data, this document leverages information from close structural analogs, namely Ethyl cyclopropanecarboxylate and Ethyl 2-methylcyclopropanecarboxylate, to infer the probable characteristics of the title compound. This guide covers physicochemical properties, reactivity, and a proposed synthetic pathway, offering a valuable resource for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
The physicochemical properties of Ethyl 2-ethylcyclopropanecarboxylate are crucial for understanding its behavior in various experimental and biological systems. Below is a comparative summary of available data for analogous compounds.
| Property | Ethyl cyclopropanecarboxylate[1][2][3][4] | Ethyl 2-methylcyclopropanecarboxylate[5][6] | 2-Ethylcyclopropane-1-carboxylic acid[7] |
| Molecular Formula | C₆H₁₀O₂ | C₇H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol | 128.17 g/mol | 114.14 g/mol |
| Boiling Point | 130-135 °C | 75 °C at 11 mmHg | No data available |
| Density | 0.96 g/mL at 25 °C | 1.0195 g/mL (estimate) | No data available |
| Refractive Index | 1.42 at 20 °C | 1.4800 (estimate) | No data available |
| Solubility | Not miscible in water | Soluble in most organic solvents | No data available |
| Flash Point | 18 °C | 42.2 °C | No data available |
Reactivity and Stability
The reactivity of Ethyl 2-ethylcyclopropanecarboxylate is largely dictated by the strained cyclopropane ring and the ethyl ester functional group.
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Ring Strain: The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or upon hydrogenation.
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Ester Group Reactivity: The ethyl ester group can undergo typical ester reactions, including:
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Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-ethylcyclopropanecarboxylic acid and ethanol.
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Transesterification: Reaction with another alcohol in the presence of a catalyst can result in the exchange of the ethoxy group.
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Amidation: Reaction with amines can form the corresponding amide.
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Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol, (2-ethylcyclopropyl)methanol.
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Stability: The compound should be stored in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.
Experimental Protocols: Proposed Synthesis
A common method for the synthesis of substituted cyclopropanes is the Simmons-Smith reaction. A plausible synthetic route to Ethyl 2-ethylcyclopropanecarboxylate would involve the cyclopropanation of ethyl pent-2-enoate.
Reaction: Simmons-Smith cyclopropanation of ethyl pent-2-enoate.
Materials:
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Ethyl pent-2-enoate
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Diiodomethane (CH₂I₂)
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Zinc-copper couple (Zn(Cu))
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Iodine (for activation)
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
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A small crystal of iodine is added to activate the zinc-copper couple.
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Anhydrous diethyl ether is added to the flask.
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A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.
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A solution of ethyl pent-2-enoate in anhydrous diethyl ether is then added dropwise to the reaction mixture.
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The reaction mixture is stirred at room temperature and may be gently heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
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The resulting mixture is filtered to remove unreacted zinc.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by fractional distillation under reduced pressure to yield Ethyl 2-ethylcyclopropanecarboxylate.
Mandatory Visualizations
Caption: Proposed synthetic workflow for Ethyl 2-ethylcyclopropanecarboxylate.
References
- 1. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 3. Ethyl cyclopropanecarboxylate (CAS 4606-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ethyl Cyclopropanecarboxylate 4606-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chembk.com [chembk.com]
- 7. 2-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 12953792 - PubChem [pubchem.ncbi.nlm.nih.gov]
